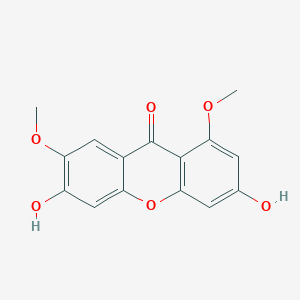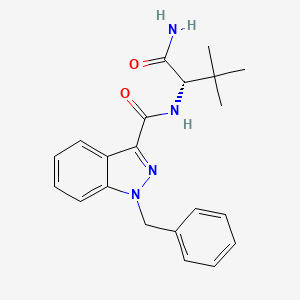
3,6-Dihydroxy-1,7-dimethoxyxanthone
Übersicht
Beschreibung
3,6-Dihydroxy-1,7-dimethoxyxanthone is a type of xanthone . Xanthones are secondary metabolites found in various organisms such as plants, fungi, lichens, and bacteria . This particular xanthone has a molecular formula of C15H12O6 and is isolated from the aerial parts of Hypericum ascyro .
Synthesis Analysis
The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway . This forms an intermediate benzophenone, 2,3’,4,6-tetrahydroxybenzophenone, which undergoes a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a xanthone core with hydroxy groups at the 3rd and 6th positions and methoxy groups at the 1st and 7th positions . The average mass of this compound is 288.252 Da .Chemical Reactions Analysis
The chemical reactions of xanthones are influenced by the position and number of hydroxyl and methoxyl groups . Free hydroxyl and ortho-methoxyl groups are believed to possess important potentials to the activity .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 288.25 g/mol .Wissenschaftliche Forschungsanwendungen
Identification and Isolation : 3,6-Dihydroxy-1,7-dimethoxyxanthone has been identified and isolated from various plants, such as Hypericum ascyron. This compound is noted for its unique structure and potential biological activities (Hu, Yip, & Sim, 1999).
Antiviral Properties : Research has shown that certain xanthones, including variants of 1,7-dihydroxyxanthones, exhibit anti-HIV activities. These compounds have been found to inhibit HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapy (Reutrakul et al., 2006).
Antitumor Activity : Xanthones, including those related to 1,7-dihydroxyxanthones, have demonstrated antitumor activities. Studies indicate that the structure-activity relationship of xanthones, such as the position and number of hydroxyl and methoxyl groups, significantly affects their antitumor potential (Zuo et al., 2014).
Anti-inflammatory Effects : Some xanthones, closely related to 1,7-dihydroxyxanthones, have shown selective inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which play a role in inflammation and pain. This suggests potential applications in treating inflammatory conditions (Zou et al., 2005).
Metabolic Studies : Xanthones including 1,7-dihydroxyxanthones have been subjects of metabolic studies, which are essential for understanding their biological activities and potential therapeutic uses (Feng et al., 2011).
Antioxidant Properties : Some studies have identified xanthones with significant antioxidant properties, which could be relevant in preventing oxidative stress-related diseases (Minami et al., 1994).
Antimicrobial Activity : Compounds including 1,7-dihydroxyxanthones have shown inhibitory effects against bacteria like Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Yeung et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,6-dihydroxy-1,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-10(6-9(11)17)21-13-4-7(16)3-12(20-2)14(13)15(8)18/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVWXRWZFWCCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






